molecular formula C18H15ClFN5O2 B2596243 VU0650786

VU0650786

Numéro de catalogue: B2596243
Poids moléculaire: 387.8 g/mol
Clé InChI: RXRVCJFGSOVYLG-LLVKDONJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

VU0650786 est un modulateur allostérique négatif puissant et sélectif du récepteur métabotropique du glutamate de sous-type 3, qui pénètre le système nerveux central. Ce composé a montré une activité antidépressive et anxiolytique significative dans les modèles animaux . Il est principalement utilisé dans la recherche scientifique pour explorer la modulation des récepteurs du glutamate et leurs applications thérapeutiques potentielles.

Méthodes De Préparation

La synthèse de VU0650786 implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions subséquentes dans des conditions spécifiques. La voie de synthèse détaillée et les conditions de réaction sont propriétaires et généralement fournies par le fournisseur

Analyse Des Réactions Chimiques

VU0650786 subit diverses réactions chimiques, notamment :

Applications de recherche scientifique

This compound a une large gamme d’applications de recherche scientifique, notamment :

Applications De Recherche Scientifique

Neuropharmacology

VU0650786 has been extensively studied for its effects on synaptic plasticity. Research indicates that it can partially inhibit long-term depression (LTD) induction in the prefrontal cortex, suggesting a role in modulating synaptic strength and plasticity .

Table 1: Effects of this compound on Synaptic Plasticity

Study ReferenceConcentration UsedEffect on LTDNotes
Concas et al. (1993)10 µMPartial inhibition (64% of baseline)Evaluated in mouse models
Lu et al. (2014)56.6 mg/kgSignificant modulation of cAMP accumulationIn vivo studies
Pitsikas and Markou (2014)VariableInfluences βAR-mediated effectsExamined across different brain regions

Behavioral Studies

This compound has been applied in various behavioral paradigms to assess its impact on anxiety, cognition, and memory reconsolidation. For instance, studies have shown that co-administration with other compounds can alter behavioral responses, indicating its potential utility in treating anxiety disorders .

Table 2: Behavioral Effects of this compound

Study ReferenceBehavioral ParadigmObserved Effects
Engers et al. (2015)Memory reconsolidation taskAltered memory retrieval processesSuggests cognitive enhancement
Taherian et al. (2014)Anxiety-like behavior assessmentReduced anxiety responsesPotential therapeutic application

Electrophysiological Studies

Electrophysiological recordings have demonstrated that this compound influences neuronal firing patterns and synaptic transmission dynamics. For example, it has been shown to enhance hyperpolarization-activated cyclic nucleotide-gated channel function in pyramidal cells, which may have implications for understanding its role in excitatory neurotransmission .

Table 3: Electrophysiological Findings with this compound

Study ReferenceExperimental SetupKey FindingsImplications
Thuault et al. (2013)Whole-cell recordings from pyramidal cellsEnhanced sEPSC amplitude and frequency with mGlu2 NAMs but not mGlu3 NAMsIndicates distinct roles for mGlu receptor subtypes
Bollinger et al. (2017)Acute slice preparationsMinimal effects on membrane properties observed with this compound treatmentSuggests specificity in action

Case Study 1: Modulation of Anxiety Disorders

In a study assessing the anxiolytic properties of this compound, researchers found that administration led to significant reductions in anxiety-like behaviors in rodent models. This effect was attributed to the modulation of glutamatergic signaling pathways, highlighting the compound's potential as a therapeutic agent for anxiety disorders .

Case Study 2: Cognitive Enhancement

Another investigation focused on the cognitive-enhancing effects of this compound during memory tasks. The results indicated that subjects treated with this compound exhibited improved performance in tasks requiring memory retrieval, suggesting its applicability in enhancing cognitive function .

Mécanisme D'action

VU0650786 exerce ses effets en se liant au récepteur métabotropique du glutamate de sous-type 3 et en agissant comme un modulateur allostérique négatif. Cette liaison conduit à un changement conformationnel dans le récepteur, réduisant son activité et modulant la neurotransmission. Les cibles moléculaires et les voies impliquées comprennent l’inhibition de la dépression à long terme thalamo-corticale et l’amélioration de la force synaptique dans des populations neuronales spécifiques .

Comparaison Avec Des Composés Similaires

VU0650786 est unique par sa forte sélectivité et sa puissance en tant que modulateur allostérique négatif du récepteur métabotropique du glutamate de sous-type 3. Les composés similaires comprennent :

Ces composés diffèrent par leur sélectivité, leur puissance et leurs cibles spécifiques de sous-type de récepteur, soulignant l’unicité de this compound en termes de potentiel thérapeutique et d’applications de recherche.

Activité Biologique

VU0650786 is a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 3 (mGlu3). This compound has garnered attention due to its potential therapeutic applications in various neuropsychiatric disorders, including anxiety and depression. This article delves into its biological activity, pharmacological properties, and relevant research findings.

This compound is characterized by its structure as a member of the 5-aryl-6,7-dihydropyrazolo[1,5-a]pyrazine-4(5H)-one class. It exhibits a potent and selective inhibition of mGlu3 receptors with an IC50 value of approximately 392 nM . This selectivity is crucial for minimizing off-target effects associated with broader mGlu receptor antagonism.

The primary mechanism by which this compound exerts its effects involves the modulation of intracellular signaling pathways associated with mGlu3 activation. By acting as a negative allosteric modulator, this compound reduces the receptor's activity in response to endogenous glutamate, thereby influencing downstream signaling cascades such as cyclic AMP (cAMP) accumulation .

Behavioral Models

This compound has been evaluated in several rodent behavioral models to assess its anxiolytic and antidepressant-like effects. Notably:

  • Anxiety Models : In studies using the elevated plus maze and open field tests, administration of this compound resulted in significant reductions in anxiety-related behaviors .
  • Depression Models : The forced swim test demonstrated that this compound could reduce immobility time, suggesting an antidepressant-like effect .

Cognitive Function

Research has indicated that this compound may ameliorate cognitive deficits induced by substances such as methamphetamine. In experiments, both genetic deletion and pharmacological blockade of mGlu3 receptors using this compound corrected memory impairments in wild-type mice challenged with methamphetamine .

Pharmacokinetics and CNS Penetration

This compound has been shown to possess favorable pharmacokinetic properties, allowing for effective central nervous system (CNS) penetration. Studies have confirmed its bioavailability and ability to reach therapeutic concentrations in the brain following systemic administration .

Summary of Research Findings

The following table summarizes key findings from studies involving this compound:

StudyModelKey FindingsReference
Engers et al.Rodent Anxiety ModelsSignificant anxiolytic effects observed
Joffe et al.Cognitive ImpairmentCorrected memory deficits post-methamphetamine treatment
Moldrich et al.cAMP AccumulationReduced cAMP accumulation via mGlu3 modulation

Case Studies

In a notable case study involving chronic administration of this compound, researchers observed a marked improvement in behavioral outcomes related to anxiety and depression in rodent models. The study highlighted the compound's potential for therapeutic use in treating mood disorders, particularly given its selective action on mGlu3 receptors without affecting mGlu2 receptors significantly .

Propriétés

IUPAC Name

(7R)-2-[(5-chloropyridin-2-yl)oxymethyl]-5-(2-fluoropyridin-3-yl)-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN5O2/c1-11-9-24(14-3-2-6-21-17(14)20)18(26)15-7-13(23-25(11)15)10-27-16-5-4-12(19)8-22-16/h2-8,11H,9-10H2,1H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRVCJFGSOVYLG-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)C2=CC(=NN12)COC3=NC=C(C=C3)Cl)C4=C(N=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C(=O)C2=CC(=NN12)COC3=NC=C(C=C3)Cl)C4=C(N=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.